Rank-Order Potency in C22-Fatty Acid Series for DNA Topoisomerase Inhibition
Docosatrienoic acid (C22:3) demonstrates a specific rank-order potency as the second-strongest inhibitor of DNA topoisomerases I and II within a series of cis-type C22-fatty acids, with a clear structure-activity relationship. The strongest inhibitor was cis-13,16-docosadienoic acid (C22:2) [1]. This activity is a property of the free acid; the methyl ester derivative exhibits no inhibitory activity against these enzymes, which is a critical consideration for selecting the appropriate form for research applications [2].
| Evidence Dimension | Relative Inhibitory Potency on DNA Topoisomerases I & II |
|---|---|
| Target Compound Data | Second strongest inhibitor among all tested C22-fatty acids (as the free acid, C22:3). |
| Comparator Or Baseline | cis-13,16-docosadienoic acid (C22:2) was the strongest inhibitor. Other tested compounds included cis-7,10,13,16,19-docosapentaenoic acid (C22:5) and cis-4,7,10,13,16,19-docosahexaenoic acid (C22:6), which showed lower potency. |
| Quantified Difference | Qualitative rank order: C22:2 > C22:3 > other C22-fatty acids. |
| Conditions | In vitro enzyme inhibition assay using mammalian DNA polymerases and human DNA topoisomerases I and II. |
Why This Matters
This rank-order potency defines a unique position for the C22:3 free acid in structure-activity relationship studies, but the lack of activity in the methyl ester is crucial for users requiring the C22:3 chain without this specific biological interference.
- [1] Yonezawa, Y., et al. (2006). Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases. International Journal of Molecular Medicine, 18(4), 583-588. View Source
- [2] LIPID MAPS. 13Z,16Z,19Z-docosatrienoic acid. LMSD: LMFA01030408. View Source
